molecular formula C18H12Cl6O7 B14735156 Oxydiethane-2,1-diyl bis(2,4,5-trichlorophenyl) biscarbonate CAS No. 5330-24-5

Oxydiethane-2,1-diyl bis(2,4,5-trichlorophenyl) biscarbonate

Cat. No.: B14735156
CAS No.: 5330-24-5
M. Wt: 553.0 g/mol
InChI Key: AMCZFOLGVULOSQ-UHFFFAOYSA-N
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Description

Oxydiethane-2,1-diyl bis(2,4,5-trichlorophenyl) biscarbonate is a chemical compound with the molecular formula C16H10Cl6O5 It is known for its unique structure, which includes two trichlorophenyl groups connected by an oxydiethane bridge and biscarbonate functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxydiethane-2,1-diyl bis(2,4,5-trichlorophenyl) biscarbonate typically involves the reaction of 2,4,5-trichlorophenol with oxalyl chloride in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which then reacts with oxydiethane to form the final product. The reaction conditions usually require a dry solvent like toluene and are carried out under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Oxydiethane-2,1-diyl bis(2,4,5-trichlorophenyl) biscarbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: The trichlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated quinones, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

Oxydiethane-2,1-diyl bis(2,4,5-trichlorophenyl) biscarbonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of oxydiethane-2,1-diyl bis(2,4,5-trichlorophenyl) biscarbonate involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxydiethane-2,1-diyl bis(2,4,5-trichlorophenyl) biscarbonate is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.

Properties

CAS No.

5330-24-5

Molecular Formula

C18H12Cl6O7

Molecular Weight

553.0 g/mol

IUPAC Name

2-[2-(2,4,5-trichlorophenoxy)carbonyloxyethoxy]ethyl (2,4,5-trichlorophenyl) carbonate

InChI

InChI=1S/C18H12Cl6O7/c19-9-5-13(23)15(7-11(9)21)30-17(25)28-3-1-27-2-4-29-18(26)31-16-8-12(22)10(20)6-14(16)24/h5-8H,1-4H2

InChI Key

AMCZFOLGVULOSQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)OCCOCCOC(=O)OC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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